3-Oxomarrubiin
Description
3-Oxomarrubiin is a derivative of marrubiin, a labdane diterpene γ-lactone isolated from Lamiaceae species such as Marrubium vulgare (white horehound). Marrubiin itself is characterized by a 15,16-epoxy-6β,9-dihydroxy-8βH-labda-13(16),14-dien-19-oic acid γ-lactone structure .
Properties
CAS No. |
19898-90-9 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |
InChI |
InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |
InChI Key |
NMTGXAKMAWZRIF-YCXIAQJUSA-N |
SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |
Canonical SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .
Industrial Production Methods
There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .
Chemical Reactions Analysis
Types of Reactions
Peregrinin undergoes various chemical reactions, including hydrogenation and decarboxylation . The hydrogenation of peregrinin in ethyl acetate over palladium results in the formation of its tetrahydro derivative .
Common Reagents and Conditions
Hydrogenation: Ethyl acetate and palladium are commonly used reagents for the hydrogenation of peregrinin.
Decarboxylation: This reaction is facilitated by the presence of specific acids obtained from the lactone form of peregrinin.
Major Products
The major products formed from the reactions of peregrinin include its tetrahydro derivative and other related diterpenoids .
Scientific Research Applications
Chemistry: Peregrinin’s complex structure makes it an interesting subject for structural and stereochemical studies.
Medicine: There is limited information on the medicinal applications of peregrinin, but its structural complexity suggests potential pharmacological properties.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Oxomarrubiin (inferred structure) with structurally related diterpenes, lactones, and derivatives from the evidence:
*Estimated based on marrubiin’s molecular weight (314.4) + oxo group addition (Δ ~14 g/mol).
Key Comparative Insights
Functional Group Influence on Properties
- This compound vs.
- 3-O-Methyltirotundin : The C-3 methyl ether group enhances lipophilicity, which may improve membrane permeability but reduce hydrogen-bonding capacity relative to this compound .
- 26-Nor-8-oxo-alpha-onocerin: The nor-diterpene skeleton and C-8 oxo group suggest distinct metabolic stability compared to this compound’s labdane backbone .
Structural Class Variations
- Labdane Diterpenes (e.g., marrubiin, tirotundin): Share a common bicyclic framework but differ in substituents.
- Lignans/Triterpenes (e.g., Gomisin M2, Broussonin C): These belong to distinct biosynthetic classes, with Gomisin M2’s tetrahydrofuran ring offering rigidity absent in labdane diterpenes .
Pharmacological Implications (Inferred)
While direct activity data for this compound are lacking, comparisons with analogs suggest:
- Antioxidant Activity : Hydroxyl-rich compounds like tirotundin may exhibit stronger free-radical scavenging than this compound .
- Bioavailability : Methylated analogs (e.g., 3-O-Methyltirotundin) likely have enhanced absorption over polar oxo derivatives .
- Target Specificity : The γ-lactone in marrubiin derivatives is critical for interactions with anti-inflammatory targets like NF-κB; modifications at C-3 could modulate this effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
